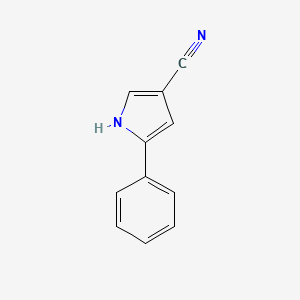

5-phenyl-1H-pyrrole-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBCVFLFCKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122453-85-4 | |

| Record name | 5-Phenyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Phenyl 1h Pyrrole 3 Carbonitrile and Its Analogs

Cyclization Reactions for Pyrrole (B145914) Ring Formation

The construction of the pyrrole ring is the foundational step in the synthesis of 5-phenyl-1H-pyrrole-3-carbonitrile. Various cyclization strategies have been employed, ranging from multi-component reactions to one-pot protocols and base-mediated condensations.

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation.

A notable one-step, three-component reaction involves the condensation of α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This method has demonstrated high selectivity and yields up to 90% under mild conditions, using acetic acid as a catalyst in ethanol (B145695) at 70°C. nih.gov The reaction is highly practical and has been successfully scaled up to the gram scale. nih.gov The general applicability of this method is showcased by its use in synthesizing a variety of N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov For instance, the reaction of phenacyl alcohol, 2-chlorobenzoylacetonitrile, and cyclohexylamine (B46788) in the presence of acetic acid yields 2-(2-chlorophenyl)-1-cyclohexyl-5-phenyl-1H-pyrrole-3-carbonitrile in 86% yield. nih.gov

Another versatile MCR involves the reaction of in-situ generated aldimines and succinaldehyde, leading to the facile synthesis of substituted pyrrole-3-carbaldehydes. rsc.org Furthermore, a three-component reaction between triphenylphosphine, 2-aminopyridine (B139424) derivatives, and dialkyl acetylenedicarboxylates in the presence of arylglyoxals provides a direct route to polysubstituted pyrroles. semanticscholar.org

Table 1: Examples of Multi-component Reactions for Pyrrole Synthesis

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product | Yield (%) | Reference |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | AcOH, EtOH, 70°C | N-substituted 2,3,5-functionalized 3-cyanopyrrole | up to 90 | nih.gov |

| Aldimine (in situ) | Succinaldehyde | --- | --- | Substituted pyrrole-3-carbaldehyde | --- | rsc.org |

| Triphenylphosphine | 2-Aminopyridine derivative | Dialkyl acetylenedicarboxylate | Arylglyoxal, CH2Cl2, RT | Polysubstituted pyrrole | Good | semanticscholar.org |

| Vicinal tricarbonyl compound | Enamine | Nucleophile | B(C6F5)3 | 5α-Functionalized pyrrole | --- | rsc.org |

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in the same flask without isolation of intermediates, provide a streamlined approach to this compound and its analogs.

A silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne has been shown to produce functionalized pyrroles in good yields. nih.govnih.gov This method proceeds in one pot without the need for protection/deprotection steps. nih.govnih.gov Similarly, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne affords α-CN pyrrolidines, which can be precursors to pyrroles. nih.govnih.gov

A one-pot, three-step synthesis of 1,2,3,5-tetrasubstituted pyrroles has also been developed, highlighting the efficiency of sequential reactions in a single vessel. researchgate.net The synthesis of various pyrrole derivatives can also be achieved through a one-pot reaction involving Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides followed by oxidation. chemistryviews.org

Base-Mediated Cyclocondensation Approaches

Base-mediated cyclocondensation reactions are a classical and widely used method for constructing the pyrrole ring. A common strategy involves the reaction of an α-halo-ketone with a β-enaminonitrile.

For instance, the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile can be achieved through a multi-step process that includes a base-catalyzed reaction. The process starts with the bromination of 2-fluoro acetophenone (B1666503) to prepare 2-fluoro-alpha-bromoacetophenone. This intermediate is then reacted with malononitrile (B47326) under the action of a base to yield 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. google.com This dinitrile then undergoes cyclization to form a pyrrole ring. google.com

Incorporation of the Carbonitrile Functionality

The introduction of the carbonitrile (-CN) group is a crucial step in the synthesis of this compound. This can be achieved either through direct cyanation of a pre-formed pyrrole ring or by the interconversion of other functional groups.

Reagent-Specific Cyanation Methods

Direct cyanation of the pyrrole ring can be accomplished using various reagents. Chlorosulfonyl isocyanate (CSI) has been effectively used for the cyanation of substituted pyrroles. cdnsciencepub.com The reaction of CSI with the pyrrole initially forms an N-chlorosulfonyl amide, which upon warming with dimethylformamide (DMF), converts to the corresponding nitrile. cdnsciencepub.com This method is advantageous as it often avoids the formation of dicyanated byproducts. cdnsciencepub.com

Palladium-catalyzed cyanation of (hetero)aryl halides and triflates offers a mild and efficient route to aryl nitriles. acs.org This method is applicable to a wide range of five- and six-membered heterocycles, including pyrroles, and can be performed at low temperatures in aqueous media. acs.org

Table 2: Reagents for Cyanation of Pyrrole Derivatives

| Cyanating Reagent | Substrate | Conditions | Product | Reference |

| Chlorosulfonyl isocyanate (CSI) | Substituted pyrroles | DMF, warming | Pyrrole-3-carbonitrile | cdnsciencepub.com |

| KCN or Zn(CN)2 | (Hetero)aryl halides/triflates | Palladium catalyst, aqueous media | (Hetero)aryl nitrile | acs.orgwikipedia.org |

| TMSCN | Alkenes | Molecular iodine, 80°C | α-Cyanopyrroline | rsc.org |

Functional Group Interconversions to Carbonitrile

An alternative to direct cyanation is the conversion of an existing functional group on the pyrrole ring into a carbonitrile. This often involves the dehydration of an amide or an aldoxime. While specific examples directly pertaining to this compound are less common in the provided context, this remains a fundamental strategy in organic synthesis. imperial.ac.uk

A related transformation is the reduction of a nitrile to an aldehyde. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile can be subjected to hydrogenation reduction under the catalysis of Raney-Ni to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. google.com This demonstrates the synthetic utility of the carbonitrile group for further functionalization.

Phenyl Group Installation and Diversification

The introduction and subsequent modification of the phenyl group at the C5 position of the pyrrole ring are critical steps that define the core structure and allow for the exploration of structure-activity relationships.

Strategies for 5-Phenyl Moiety Introduction

The installation of the 5-phenyl moiety can be achieved through several established and modern synthetic routes that construct the pyrrole ring using phenyl-containing precursors.

Paal-Knorr Pyrrole Synthesis : This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). youtube.comyoutube.comresearchgate.net To synthesize a 5-phenylpyrrole, a phenyl-substituted 1,4-diketone is required. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. youtube.comyoutube.com The versatility of this method allows for the use of various amines, including ammonia, and primary aliphatic or aromatic amines, to yield N-unsubstituted or N-substituted pyrroles, respectively. youtube.com

Hantzsch Pyrrole Synthesis : This three-component reaction utilizes an α-haloketone, a β-ketoester, and ammonia or a primary amine to construct the pyrrole ring. acs.org The introduction of the 5-phenyl group is achieved by using a phenyl-substituted α-haloketone, such as 2-bromoacetophenone. The Hantzsch synthesis is a powerful tool for creating highly substituted pyrroles. acs.orgrsc.org

Van Leusen Pyrrole Synthesis : This [3+2] cycloaddition reaction employs tosylmethyl isocyanide (TosMIC) as a versatile C-C-N synthon. wikipedia.org The reaction of TosMIC with an α,β-unsaturated ketone (a chalcone), such as one derived from acetophenone, in the presence of a base, leads to the formation of the pyrrole ring. wikipedia.orgmdpi.com This method is particularly effective for synthesizing 3,4-disubstituted or 3-substituted pyrroles. wikipedia.org A specific procedure involves the reaction of a chalcone (B49325) intermediate with TosMIC under basic conditions to yield the pyrrole core. mdpi.com

Multi-component Reactions (MCRs) : Modern synthetic strategies often rely on MCRs to build molecular complexity in a single step. For instance, a one-pot reaction between an α-hydroxyketone (like D-(+)-fructose), an oxoacetonitrile (like benzoylacetonitrile), and a primary amine can selectively produce N-substituted 2,5-difunctionalized 3-cyanopyrroles. semanticscholar.org In one example, reacting D-(+)-fructose, benzoylacetonitrile, and benzylamine (B48309) in ethanol with acetic acid as a catalyst yielded 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile with high selectivity and yield. semanticscholar.org

Synthesis from Acyclic Precursors : A patented method describes the synthesis of a 5-(fluorophenyl)-1H-pyrrole-3-carbonitrile derivative starting from 2-fluoro-alpha-bromoacetophenone and malononitrile. researchgate.net The process involves a base-catalyzed reaction to form an intermediate, which is then cyclized in a hydrogen chloride-ethyl acetate (B1210297) solution to yield a chlorinated pyrrole. Subsequent catalytic dechlorination affords the final product. researchgate.net

Directed Phenyl Substitutions

Once the 5-phenyl-1H-pyrrole core is assembled, the phenyl ring can be further functionalized. The pyrrole ring is a strongly electron-donating group, and general principles of electrophilic aromatic substitution predict that it will direct incoming electrophiles to the ortho and para positions of the attached phenyl ring. While specific studies detailing the substitution patterns on this compound are not abundant, the expected reactivity follows established chemical principles.

Nitration : The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. Direct nitration of various five-membered heterocycles has been successfully performed using reagents like a mixture of nitric acid and trifluoroacetic anhydride (B1165640). researchgate.netacs.org For a 5-phenylpyrrole derivative, this reaction is expected to yield a mixture of ortho-nitro and para-nitro substituted products on the phenyl ring.

Halogenation : The introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can be accomplished through electrophilic halogenation. Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would be used. acs.org The activating, ortho, para-directing effect of the pyrrole ring would favor substitution at positions 2', 4', and 6' of the phenyl group.

Acylation : Friedel-Crafts acylation can introduce an acyl group onto the phenyl ring. This reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst. Given the directing effect of the pyrrole moiety, acylation would be expected to occur at the para position of the phenyl ring to minimize steric hindrance.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic methods increasingly focus on sustainability, efficiency, and the use of catalytic processes. The synthesis of this compound and its analogs has benefited significantly from these advancements.

Metal-Catalyzed Coupling Reactions

Metal catalysts play a crucial role in the synthesis and modification of pyrrole derivatives, enabling reactions that are otherwise difficult to achieve.

A variety of metal catalysts have been employed in reactions such as C-H activation, cross-coupling, cyclization, and hydrogenation, facilitating the construction of the 5-phenylpyrrole core. For example, palladium-on-carbon (Pd/C) is widely used for hydrogenation and dechlorination steps. researchgate.netsigmaaldrich.com An iridium-catalyzed deoxygenative reaction between secondary alcohols and amino alcohols provides a sustainable route to pyrroles. amanote.com Furthermore, gold-catalyzed cyclization of specific precursors offers an efficient pathway to substituted pyrroles. nih.govnih.gov

| Catalyst | Reaction Type | Starting Materials | Product/Outcome | Reference |

|---|---|---|---|---|

| Pd/C (5%) | Dechlorination | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | researchgate.net |

| Ru-catalyst | C–H Bond Functionalization | Diphenylacetylene | Synthesis of this compound | |

| Iridium catalyst | Deoxygenative C-N and C-C bond formation | Secondary alcohols and amino alcohols | Sustainable pyrrole synthesis | amanote.com |

| Gold(III) chloride | Cyclization | α-propargyl-β-ketoesters and semicarbazide | N-ureido-pyrrole derivatives | nih.gov |

| Silver-catalyst | [3+2] Annulation | 2H-azirines and CF3-imidoyl sulfoxonium ylides | CF3-substituted pyrrole derivatives | nih.gov |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and improved product purities compared to conventional heating methods. mdpi.com

The synthesis of pyrrole derivatives, including those with phenyl and carbonitrile substituents, has been significantly accelerated using microwave irradiation. For example, the synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles was achieved in 25 minutes under microwave heating, a substantial improvement over conventional methods. Similarly, other multi-component reactions to form substituted pyrroles have been efficiently carried out using microwave technology, often in solvent-free conditions, which further enhances their green credentials.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles | Not specified, but typically hours | 25 min | Good yields obtained rapidly | |

| Paal-Knorr synthesis of N-substituted pyrroles | Prolonged heating | 10-30 min | Drastically reduced reaction times | |

| One-pot synthesis of imidazole (B134444) substituted pyrroles | Not specified | Not specified, but efficient | Good to excellent yields | |

| Synthesis of 5-phenyl-1,3,4-oxadiazole derivatives | 8-12 hours (reflux) | Not specified, but used for cyclodehydration | Facilitated key cyclization step |

Phase-Transfer Catalysis in Pyrrole-3-carbonitrile Synthesis

Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This method avoids the need for expensive, anhydrous, or hazardous solvents and can lead to improved reaction rates and yields.

The synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, analogs of the target compound, has been successfully achieved using PTC. In this synthesis, the reaction of N-aryl-2-chloroacetamides with malononitrile is carried out in a biphasic system. The efficiency of various phase-transfer catalysts was compared, demonstrating the superiority of solid-liquid PTC conditions using 18-crown-6 (B118740) in acetonitrile, which provided good yields in a very short reaction time.

| Catalyst | PTC Condition | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium hydrogen sulfate (B86663) (TBHSO₄) | Liquid-Liquid | Dichloromethane | 2.5–3.5 h | Not specified, but lower than S-L | |

| 18-Crown-6 | Solid-Liquid | Acetonitrile | 30–40 min | Good | |

| Tetrabutylammonium bromide (TBAB) | Solid-Liquid | Acetonitrile | Longer than 18-crown-6 | Lower than 18-crown-6 | |

| Triethylbenzylammonium chloride (TEBA) | Solid-Liquid | Acetonitrile | Longer than 18-crown-6 | Lower than 18-crown-6 |

Solvent-Free and Environmentally Conscious Methods

In alignment with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic methods for pyrrole derivatives that minimize or eliminate the use of hazardous organic solvents. semanticscholar.orgresearchgate.net These approaches not only reduce environmental impact but also often lead to simpler work-up procedures and improved yields.

Solvent-Free Synthesis: One prominent green approach is the execution of reactions under solvent-free conditions. For instance, the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives has been achieved by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide (B78521) without any solvent. mdpi.com This method highlights the potential for high-yield synthesis through simple heating, avoiding the need for volatile organic compounds. mdpi.com Microwave-assisted organic synthesis (MAOS) also presents a powerful tool for solvent-free reactions, often leading to dramatically reduced reaction times and high product yields. google.com

Heterogeneous Catalysis: An efficient and eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles utilizes commercially available and recyclable heterogeneous catalysts such as HZSM-5 and Palladium on carbon (Pd/C). researchgate.net This method has been successfully applied to the practical synthesis of vonoprazan, a potassium-competitive acid blocker, underscoring its industrial relevance. researchgate.netchemicalbook.com The use of such catalysts simplifies product purification and allows for the catalyst to be reused multiple times without significant loss of activity, making the process more sustainable and cost-effective. researchgate.net

Mechanochemical Synthesis: Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding), offers another solvent-free alternative. This technique has been successfully employed for the synthesis of various pyrrole-substituted compounds, demonstrating that complex structures can be obtained by simple grinding of reactants, often at room temperature. nih.gov

Aqueous Media: The use of water as a reaction medium is a cornerstone of green chemistry. semanticscholar.org For certain pyrrole syntheses, such as the Paal-Knorr reaction, employing aqueous media, sometimes with the aid of catalysts like β-cyclodextrin, has proven effective. semanticscholar.org

| Method | Catalyst/Conditions | Key Advantages | Example Pyrrole Type | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Pd/C and HZSM-5 | Eco-friendly, reusable catalyst, high yield (up to 98%) | 4,5-substituted 1H-pyrrole-3-carbonitriles | researchgate.net |

| Solvent-Free Heating | KOH, 170°C | No organic solvent, simple procedure | 2,4,5-trisubstituted-1H-pyrrol-3-ols | mdpi.com |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Short reaction times, high yields, cleaner reactions | N-substituted pyrroles | google.com |

| Sustainable Catalysis | Iridium-based catalyst | Uses renewable starting materials (alcohols), eliminates two equivalents of H2 | General pyrroles | nih.gov |

Reaction Condition Optimization and Process Development

The industrial-scale synthesis of this compound and its analogs necessitates rigorous optimization of reaction conditions to maximize yield and purity while ensuring economic viability and operational safety.

Temperature and Solvent Effects on Reaction Yields and Selectivity

Temperature and the choice of solvent are critical parameters that can profoundly influence the outcome of a chemical reaction. In the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles via intramolecular annulation, a systematic study of these effects was conducted.

The reaction, which transforms 2-(2-oxoethyl)malononitrile derivatives into the desired pyrrole, was optimized by screening various solvents and temperatures. The investigation revealed that dioxane was the optimal solvent. The yield of the target product, 2a, was observed to increase as the temperature was raised from room temperature to 80°C. The highest yield (98%) was achieved when the reaction was conducted at 80°C in dioxane under a hydrogen atmosphere, identifying these as the optimum conditions. researchgate.net In contrast, other solvents like THF, 1,2-dichloroethane (B1671644) (DCE), and toluene (B28343) resulted in lower yields under similar conditions.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | THF | 60 | 24 | 73 | researchgate.net |

| 2 | DCE | 60 | 24 | 58 | researchgate.net |

| 3 | Toluene | 60 | 24 | 65 | researchgate.net |

| 4 | Dioxane | Room Temp | 24 | 52 | researchgate.net |

| 5 | Dioxane | 40 | 24 | 68 | researchgate.net |

| 6 | Dioxane | 60 | 24 | 85 | researchgate.net |

| 7 | Dioxane | 80 | 12 | 98 | researchgate.net |

The use of nitrile solvents has also been shown to be advantageous in certain pyrazole (B372694) syntheses, which are structurally related to pyrroles. The presence of a nitrile solvent can lead to the formation of a highly reactive intermediate, enabling extremely fast reactions and high conversion rates of over 95%. google.com

Monitoring and Kinetic Studies of this compound Formation

Effective process control relies on the ability to monitor the progress of a reaction in real-time. In the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, an analog of the title compound, High-Performance Liquid Chromatography (HPLC) is employed to monitor the reaction's completion. patsnap.comgoogle.com For instance, in a one-pot synthesis, the first reduction step is considered complete when the starting material, 2-(2-fluorobenzoyl)malononitrile, is less than 0.5% of the reaction mixture as determined by HPLC. google.com Similarly, in a dechlorination step to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, HPLC is used to confirm that the starting chloro-pyrrole has been fully consumed. patsnap.com While specific kinetic studies on the formation of this compound are not widely published, such monitoring procedures are essential for gathering the data needed for kinetic analysis.

Control of Byproduct Formation, including Defluorinated Impurities

A critical challenge in the synthesis of fluorinated pharmaceutical intermediates is the formation of unwanted byproducts, particularly those resulting from defluorination. In the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile via the reductive dechlorination of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile using a palladium-carbon catalyst, the formation of defluorinated impurities is a known issue. patsnap.com

These defluorinated impurities are particularly problematic because their structural similarity and polarity to the main product make them very difficult to separate using standard purification techniques like crystallization or chromatography. patsnap.com Consequently, these impurities can be carried over into subsequent reaction steps, affecting the quality and purity of the final active pharmaceutical ingredient. patsnap.comtdcommons.org

To address this, process optimization focuses on the careful selection of reagents and conditions. One patented method describes a process for the reductive dechlorination step that successfully controls the level of defluorinated impurities to as low as 0.04%. This is achieved by reacting 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with hydrogen gas in the presence of a palladium on carbon catalyst, anhydrous sodium acetate as a base, and acetic acid in a tetrahydrofuran (B95107) (THF) solvent at a controlled temperature (30 ± 10°C) and pressure (0.4 ± 0.1MPa). patsnap.com The presence of the base is crucial for neutralizing the HCl formed during the reaction and minimizing side reactions, including defluorination.

| Starting Material | Reaction Step | Key Byproduct | Control Method | Result | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Reductive Dechlorination | Defluorinated impurity | Use of Pd/C catalyst with anhydrous sodium acetate and acetic acid in THF | Defluorinated impurity content reduced to 0.04% | patsnap.com |

| Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | Cyclization/Dechlorination | Chloro intermediate impurity | Avoiding the use of hydrochloric acid in the process | Prevents formation of a persistent chloro impurity | tdcommons.org |

Chemical Reactivity and Transformation Mechanisms of 5 Phenyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution reactions, with reactivity generally greater than that of benzene. semanticscholar.orgresearchgate.net For an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 and C5 positions, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with the positive charge being delocalized over three atoms. Attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. semanticscholar.org

In 5-phenyl-1H-pyrrole-3-carbonitrile, the substitution pattern significantly influences this inherent reactivity. The C5 position is blocked by a phenyl group, and the C3 position contains a strongly electron-withdrawing carbonitrile group. This nitrile group deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. Therefore, electrophilic substitution is expected to be less facile than in simple alkyl-substituted pyrroles and to occur primarily at the C4 position, and to a lesser extent, the C2 position.

Research on similarly substituted pyrroles supports this directional influence. For instance, the reaction of 5-phenyl-2-methyl-1H-pyrrole with tetracyanoethylene, a potent electrophile, results in selective substitution at the C3 position, demonstrating how existing substituents dictate the site of attack. researchgate.net In the case of 1-furfuryl-3-acetyl-5-hydroxy-2-methylindole, electrophilic attack can be directed to the C6 and C4 positions of the indole (B1671886) nucleus.

| Reaction | Reagent | Typical Position of Attack on Pyrrole Ring | Influencing Factors |

| General Electrophilic Substitution | Electrophile (E+) | C2, C5 | Highest stability of cationic intermediate |

| Substitution on this compound | Electrophile (E+) | C4 (major), C2 (minor) | Deactivating -CN group at C3; Steric hindrance and electronic effects of C5-phenyl group |

| Vinylic Substitution | Tetracyanoethylene | C3 | Directed by substituents on the ring researchgate.net |

Nucleophilic Substitution Reactions at Substituted Positions

Displacement of Halogen Atoms

Halogenated derivatives of this compound can undergo nucleophilic substitution, providing a route to further functionalization. The reactivity of the halogen depends on its position on the pyrrole ring or on a substituent. Halogens directly attached to the electron-rich pyrrole ring are generally less reactive towards classical nucleophilic aromatic substitution unless activated by adjacent electron-withdrawing groups.

However, halogens on alkyl groups attached to the pyrrole are readily displaced. For example, ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate can be converted to the corresponding azide (B81097) via a KI-mediated nucleophilic substitution, a reaction that proceeds smoothly. nih.gov

Modern cross-coupling reactions offer a powerful method for the functionalization of halogenated pyrroles. Palladium-catalyzed reactions, such as the Sonogashira coupling, have been effectively used on iodo-substituted pyrazoles to form new carbon-carbon bonds. nih.gov It is anticipated that similar transformations would be applicable to halogenated this compound derivatives, allowing for the introduction of various substituents.

Reactivity of the Carbonitrile Group Towards Nucleophiles

The carbonitrile (cyano) group at the C3 position is a key site for nucleophilic attack. This versatile functional group can be transformed into several other important moieties, such as carboxylic acids, amides, and ketones. ebsco.com

One of the most common transformations is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. ebsco.comlibretexts.org This reaction proceeds through an amide intermediate, which can sometimes be isolated under mild reaction conditions. ebsco.com

The carbon of the nitrile group is also susceptible to attack by organometallic reagents. For instance, reaction with a Grignard reagent (R-MgX) followed by aqueous workup leads to the formation of a ketone (R-C=O), effectively converting the nitrile into a carbonyl group. libretexts.org

| Transformation | Reagent(s) | Product Functional Group | Notes |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) | Proceeds via an amide intermediate. ebsco.comlibretexts.org |

| Partial Hydrolysis | H₂O, mild acid | Amide (-CONH₂) | Reaction can be stopped at the amide stage under controlled conditions. ebsco.com |

| Ketone Synthesis | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone (-C(=O)R) | Forms an imine salt intermediate which is hydrolyzed. libretexts.org |

Oxidative Transformations of the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it sensitive to oxidizing agents. wikipedia.org The outcome of an oxidative transformation is highly dependent on the reaction conditions and the substitution pattern of the pyrrole.

Under strongly acidic conditions, pyrroles can undergo oxidative polymerization to form conductive polymers known as "pyrrole black". wikipedia.org In the context of drug metabolism, oxidative processes can lead to ring-opening. For example, studies on the drug mopidralazine, which contains a substituted pyrrole ring, have shown that its metabolic pathway involves oxidation of the pyrrole moiety, leading to cleavage of the ring structure. nih.gov This highlights the ring's susceptibility to oxidative degradation, a process that can be initiated by enzymatic systems or chemical oxidants.

Reductive Transformations of the Carbonitrile Group

The carbonitrile group of this compound is readily reduced to afford either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions. These transformations are synthetically valuable for introducing new functionalities.

A partial reduction to an aldehyde can be achieved using one equivalent of a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), followed by hydrolytic workup. adichemistry.commasterorganicchemistry.com This reaction stops at the aldehyde stage because the intermediate imine-aluminum complex is stable at low temperatures, preventing over-reduction. masterorganicchemistry.com This method has been successfully applied to similar pyrrole systems. nih.gov

Complete reduction to a primary amine (e.g., a 3-aminomethyl-5-phenyl-1H-pyrrole) is accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using multiple equivalents of DIBAL-H at room temperature. ebsco.comlibretexts.org This transformation proceeds through the addition of two hydride equivalents to the nitrile carbon. libretexts.org

| Target Product | Reagent(s) | Key Conditions | Mechanism Notes |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent, low temperature (-78 °C) | Partial reduction to an intermediate imine-aluminum complex, followed by hydrolysis. masterorganicchemistry.com |

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Standard conditions | Complete reduction via two hydride additions. libretexts.org |

| Primary Amine | Diisobutylaluminium hydride (DIBAL-H) | >2 equivalents, room temperature | Complete reduction via two hydride additions. adichemistry.com |

Cycloaddition Reactions Involving the Pyrrole System

Cycloaddition reactions, such as the [4+2] Diels-Alder reaction, are powerful tools for constructing cyclic systems. libretexts.orglibretexts.org However, the aromatic stability of the pyrrole ring makes it a reluctant participant in such reactions. Unlike furan (B31954), which readily acts as a diene in Diels-Alder reactions, pyrrole tends to maintain its aromaticity and is generally unreactive as a diene. wikipedia.org

Attempts to perform Diels-Alder reactions with substituted pyrroles often prove unsuccessful. For example, the reaction between 1,2,5-trimethylpyrrole (B147585) and an N-arylmaleimide (a dienophile) in toluene (B28343) showed no formation of the expected cycloadduct, highlighting the inherent low reactivity of the pyrrole ring in this context. nih.gov While cycloadditions involving pyrroles are not impossible, they typically require highly activated reaction partners or specific catalytic conditions that can overcome the high energetic barrier of disrupting the aromatic sextet. Therefore, for this compound, cycloaddition reactions involving the pyrrole ring as the diene component are considered unlikely under standard thermal conditions.

Derivatization at the N1-Position of the Pyrrole Ring

The nitrogen atom at the N1-position of the this compound core serves as a key site for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties. This derivatization is typically achieved through reactions with various electrophiles, leading to the formation of N-substituted pyrroles.

One common strategy involves the Paal-Knorr synthesis, where a precursor diketone reacts with a primary amine. For instance, the reaction of acetonylacetone with primary amines, catalyzed by aluminas like CATAPAL 200, provides an efficient, solvent-free method for synthesizing N-substituted pyrroles. mdpi.comresearchgate.net This method has been successfully employed to produce a variety of derivatives, including 2,5-dimethyl-1-phenyl-1H-pyrrole and 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole. mdpi.com The yields of these reactions are often high, ranging from 68% to 97%. researchgate.net

Another versatile approach is the multicomponent reaction involving nitroepoxides, an amine, and malononitrile (B47326). This method allows for the one-pot synthesis of N-substituted 2-amino-3-cyanopyrroles. For example, reacting nitroepoxides with various amines and malononitrile in the presence of a base like potassium carbonate in methanol (B129727) at 60°C leads to the formation of the desired N-substituted pyrroles. rsc.org

Furthermore, derivatization can be achieved by introducing sulfonyl groups at the N1-position, yielding compounds with potential applications as acid secretion inhibitors. google.com The synthesis of N-acylamide derivatives has also been explored, revealing that these modifications can significantly influence the compound's biological activity. nih.gov

The following table provides examples of N1-substituted derivatives of this compound and the reaction conditions for their synthesis.

| Derivative Name | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| 1-Benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | α-Hydroxyketone, Oxoacetonitrile, Benzylamine (B48309) | Not specified | 77% nih.gov |

| 2-Amino-4-methyl-5-phenyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile | Nitroepoxide, o-Toluidine, Malononitrile | K2CO3, Methanol, 60°C, 3h | Not specified rsc.org |

| 2,5-Dimethyl-1-phenyl-1H-pyrrole | Acetonylacetone, Aniline (B41778) | CATAPAL 200, 60°C, 45 min, solvent-free | 73% mdpi.com |

| 2,5-Dimethyl-1-(4-tolyl)-1H-pyrrole | Acetonylacetone, 4-Toluidine | CATAPAL 200, 60°C, 45 min, solvent-free | 96% mdpi.com |

Mechanistic Investigations of Chemical Transformations

The reactivity and the pathways of chemical transformations of this compound and its derivatives are governed by a combination of electronic and environmental factors.

Resonance plays a critical role in the stability and reactivity of the pyrrole ring system. The delocalization of the nitrogen lone pair electrons throughout the five-membered ring imparts aromatic character. This aromaticity is a key factor in its chemical behavior. The phenyl substituent at the C5 position and the carbonitrile group at the C3 position further influence the electron distribution within the ring through their own electronic effects.

The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. However, the resonance stabilization can be disrupted during a reaction, which influences the activation energy and the preferred site of reaction. For instance, in electrophilic substitution reactions, the attack usually occurs at the C2 or C5 position, where the intermediate carbocation is most stabilized by resonance. researchgate.net The presence of the phenyl and nitrile groups on the this compound scaffold will direct incoming electrophiles based on the combined directing effects of these substituents.

The nitrile group (C≡N) is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution but can activate it towards nucleophilic attack. The resonance structures of the pyrrole ring show that the nitrogen atom can donate its lone pair, creating a negative charge on the carbon atoms of the ring, which in turn can be delocalized. This inherent electron-rich nature is a dominant factor in its reactivity profile.

The polarity of the solvent can significantly impact the reaction rates and even alter the reaction mechanism of transformations involving this compound. Solvents can influence the stability of the reactants, transition states, and products.

In reactions where charged intermediates or transition states are formed, polar solvents are generally favored as they can stabilize these species through solvation, thereby lowering the activation energy and accelerating the reaction rate. For example, in nucleophilic substitution reactions, a polar aprotic solvent can enhance the nucleophilicity of the attacking species. Conversely, in reactions where the transition state is less polar than the reactants, a nonpolar solvent might be more suitable.

The choice of solvent can also dictate the regioselectivity of a reaction. For instance, in the synthesis of N-substituted pyrroles, the solvent can affect the equilibrium between different tautomeric forms of intermediates, potentially leading to different product distributions. mdpi.com Studies on aromatic nucleophilic substitution reactions have shown that the rate constant can be significantly influenced by the solvent's hydrogen-bond donor (HBD) properties. rsc.org Solvents capable of hydrogen bonding can stabilize the leaving group, facilitating its departure and influencing the rate-determining step of the reaction. rsc.org For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638), HBD solvents were found to assist the departure of the fluoride (B91410) ion. rsc.org This highlights the importance of specific solvent-solute interactions beyond simple polarity considerations.

The following table summarizes the impact of solvent properties on the chemical transformations of pyrrole derivatives.

| Solvent Property | Effect on Reaction | Example |

|---|---|---|

| Polarity | Stabilizes charged intermediates and transition states, potentially increasing reaction rates. | General principle in nucleophilic substitution reactions. |

| Hydrogen-Bond Donor (HBD) Ability | Can assist in the departure of leaving groups, affecting the rate-determining step. | Reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. rsc.org |

| Basicity | Can influence the position of tautomeric equilibria of intermediates. | Synthesis of substituted pyrroles where tautomerism is possible. mdpi.com |

Advanced Spectroscopic and Structural Characterization of 5 Phenyl 1h Pyrrole 3 Carbonitrile Derivatives

Vibrational Spectroscopy (IR and Raman) Analysis

Characteristic Absorption Bands of the Carbonitrile Group

A prominent and diagnostically significant feature in the vibrational spectra of these compounds is the absorption band corresponding to the carbonitrile (C≡N) group. This stretching vibration typically appears in a region of the spectrum where few other functional groups absorb, making it a reliable marker for the presence of the nitrile functionality.

For 5-phenyl-1H-pyrrole-3-carbonitrile and its derivatives, the C≡N stretching frequency is consistently observed in the range of 2206 to 2225 cm⁻¹. rsc.org Specifically, a reported IR spectrum shows this absorption at approximately 2217–2224 cm⁻¹. The intensity of this band is generally strong in the IR spectrum. The exact position of this band can be influenced by the electronic environment of the molecule. For instance, conjugation with the pyrrole (B145914) ring and the phenyl group can slightly lower the frequency compared to non-conjugated nitriles. libretexts.orglibretexts.org

| Compound Type | Wavenumber Range (cm⁻¹) | Reference |

| This compound Derivatives | 2217–2224 | |

| General Nitriles | 2206–2225 | rsc.org |

Identification of N-H Stretching Frequencies

The N-H stretching vibration of the pyrrole ring is another key feature in the IR spectrum of this compound. This absorption is typically broad and appears in the region of 3182–3418 cm⁻¹. The broadness of this peak is often attributed to hydrogen bonding between molecules in the solid state or in concentrated solutions.

In one specific derivative, the N-H stretching frequency was observed at 3350 cm⁻¹. researchgate.net The position and shape of the N-H band can be sensitive to the nature and position of substituents on the pyrrole or phenyl ring, which can influence the electronic density of the N-H bond and the extent of intermolecular hydrogen bonding. researchgate.net Theoretical studies on related systems have shown that the N-H stretching frequency is a good indicator of hydrogen bond strength. nih.gov

| Compound | Wavenumber (cm⁻¹) | Reference |

| This compound Derivatives | 3182–3418 | |

| A Pyrrole Derivative (3a) | 3350 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR have been instrumental in the structural elucidation of this compound and its derivatives.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound derivatives displays distinct signals for the aromatic protons of the phenyl ring and the protons of the pyrrole ring. The aromatic protons typically resonate in the downfield region, between δ 7.10 and 8.11 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the phenyl ring.

The protons on the pyrrole ring also exhibit characteristic chemical shifts. For the parent pyrrole molecule, the α-protons (adjacent to the nitrogen) appear at a different chemical shift than the β-protons. chemicalbook.com In this compound, the remaining protons on the pyrrole ring will have their chemical shifts influenced by the phenyl and carbonitrile substituents.

The N-H proton of the pyrrole ring often appears as a broad singlet at a very downfield chemical shift, for instance, a signal at δ 11.59 has been attributed to the NH proton in a related pyrrole derivative. researchgate.net The exact chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. libretexts.orgopenstax.org

| Proton Type | Chemical Shift Range (δ, ppm) | Reference |

| Aromatic Protons | 7.10–8.11 | |

| Pyrrole N-H | ~11.59 | researchgate.net |

The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the molecule. For instance, the coupling between protons on the phenyl ring can help determine the substitution pattern.

Carbon NMR (¹³C NMR) Analysis for Structural Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

The carbon of the nitrile group (C≡N) typically appears in the range of δ 115–120 ppm. libretexts.orgopenstax.org The carbon atoms of the phenyl ring and the pyrrole ring will have characteristic chemical shifts that can be assigned based on established ranges for similar aromatic and heterocyclic systems. For example, in a related pyrrole derivative, the carbon of a CONH group was found at δ 168.50 and a CH carbon in a thiazole (B1198619) ring at δ 103.86. researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Nitrile Carbon (C≡N) | 115–120 | libretexts.orgopenstax.org |

| CONH Carbon | 168.50 | researchgate.net |

| Thiazole CH Carbon | 103.86 | researchgate.net |

Influence of Electron-Withdrawing Groups on NMR Signals

The introduction of electron-withdrawing groups onto the phenyl ring of this compound can have a predictable effect on the NMR spectra. Electron-withdrawing groups, such as a nitro group or halogens, decrease the electron density on the aromatic ring.

In ¹H NMR, this deshielding effect causes the aromatic protons to shift to a higher chemical shift (downfield). The magnitude of this shift is most pronounced for the protons that are ortho and para to the electron-withdrawing group.

In ¹³C NMR, electron-withdrawing groups also cause a downfield shift of the signals for the carbon atoms of the phenyl ring. This is due to the reduced electron density around these carbon nuclei. The effect is most significant for the carbon atom directly attached to the substituent (the ipso-carbon) and the para-carbon. Conversely, electron-donating groups would be expected to cause an upfield shift in both ¹H and ¹³C NMR spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₈N₂ and a monoisotopic mass of 168.06874 Da. rsc.org In mass spectrometry, the molecule is ionized, most commonly forming a molecular ion (M+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing highly accurate mass measurements.

Under electrospray ionization (ESI) conditions, various adducts can be observed, which helps in the identification of the molecular ion peak. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in structural confirmation.

Predicted Adducts for this compound

This table displays the predicted mass-to-charge ratio (m/z) for various adducts of the target compound as calculated by computational methods.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 169.07602 |

| [M+Na]⁺ | 191.05796 |

| [M-H]⁻ | 167.06146 |

| [M+NH₄]⁺ | 186.10256 |

| [M+K]⁺ | 207.03190 |

| [M]⁺ | 168.06819 |

| Data sourced from PubChemLite. rsc.org |

The fragmentation of the molecular ion provides valuable structural information. For aromatic heterocyclic compounds like this compound, the molecular ion peak is typically prominent due to the stability of the aromatic system. acs.org The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov

Key fragmentation patterns for pyrrole derivatives often involve:

Cleavage of bonds adjacent to the heteroatom or functional groups. researchgate.net

For derivatives with aromatic substituents, typical losses from the [M+H]⁺ ion can include water (H₂O), aldehydes, and even the pyrrole moiety itself. nih.gov

The presence of the phenyl ring often leads to a stable tropylium (B1234903) ion fragment at m/z 91, although this is more common in alkyl-substituted benzenes. acs.org

The nitrile group (-C≡N) may be lost as a neutral molecule (HCN, 27 Da).

The study of fragmentation patterns using tandem mass spectrometry (MS/MS) techniques, such as ion trap (ITMS) or quadrupole time-of-flight (QTOF) mass spectrometry, allows for the detailed elucidation of these pathways, confirming the connectivity of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

A key structural feature in phenyl-pyrrole systems is the torsion angle (or dihedral angle) between the planes of the two aromatic rings. rsc.orgresearchgate.net Steric hindrance between the hydrogen atoms on the phenyl ring and the substituents or atoms of the pyrrole ring can cause a significant twist. rsc.org In studies of phenyl-substituted diketopyrrolopyrroles (DPPs), this twist is a well-documented phenomenon that disrupts the planarity and extended conjugation of the molecule. rsc.org For this compound, a non-planar conformation with a measurable dihedral angle between the phenyl and pyrrole rings is highly likely. This conformation is a result of balancing steric effects with the electronic effects that would favor planarity for maximum π-system overlap.

The way molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the final supramolecular architecture. ias.ac.in Based on the functional groups present, the following interactions are expected to be significant:

Hydrogen Bonding: The N-H group on the pyrrole ring is a hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atom of the nitrile group of an adjacent molecule, potentially leading to the formation of chains or dimeric structures. rsc.org

π-π Stacking: The aromatic phenyl and pyrrole rings can interact through π-π stacking. These interactions can be in a parallel-displaced or T-shaped (edge-to-face) arrangement. rsc.orgrsc.org The specific geometry is often influenced by other packing forces.

C-H···π Interactions: Hydrogen atoms attached to the phenyl ring can act as weak donors in C-H···π interactions with the electron-rich π systems of neighboring pyrrole or phenyl rings. rsc.orgias.ac.in These interactions play a crucial role in stabilizing the three-dimensional crystal packing.

Advanced Analytical Techniques in Characterization

Beyond standard MS and potential X-ray studies, the characterization of this compound derivatives benefits from more advanced analytical methods. The use of hybrid mass spectrometry techniques like electrospray ionization quadrupole time-of-flight (ESI-QTOF) and ion trap mass spectrometry (ITMSⁿ) provides enhanced capabilities. nih.gov

ESI-QTOF-MS offers high mass accuracy, allowing for the unambiguous determination of elemental compositions for the parent ion and its fragments. This is critical for differentiating between compounds with very similar nominal masses.

ITMSⁿ enables multi-stage tandem mass spectrometry experiments (MSⁿ). By isolating a fragment ion and subjecting it to further fragmentation, complex breakdown pathways can be mapped out in detail. This technique was instrumental in establishing the fragmentation mechanisms for 2-substituted pyrrole derivatives, showing how the pathways were dependent on the nature of the substituent. nih.gov

These advanced MS techniques are invaluable for the structural identification of novel synthetic derivatives, impurities, or metabolites of this compound class, providing a depth of information that is complementary to solid-state methods like X-ray crystallography.

Theoretical and Computational Chemistry of 5 Phenyl 1h Pyrrole 3 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-phenyl-1H-pyrrole-3-carbonitrile at the molecular level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the total energy of the system, DFT can predict the most energetically favorable conformation. For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like DZV(d), are employed to obtain optimized structures and their corresponding total energies. rdd.edu.iq These calculations are essential for determining the global minimum energy structure, which is crucial for understanding the molecule's stability and reactivity. rdd.edu.iq The process involves iterative calculations to find the geometry with the lowest possible energy, providing key information on bond lengths, bond angles, and dihedral angles. rdd.edu.iq

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For pyrrole systems, FMO analysis helps to understand the electronic transitions, such as π-π* transitions, and can indicate the potential for applications like organic solar cells. rdd.edu.iqlibretexts.org The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -2.57 eV |

| HOMO-LUMO Gap (ΔE) | 3.68 eV |

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of chemical bonds, lone pairs, and atomic shells. wikipedia.org It measures the probability of finding an electron near a reference electron. wikipedia.org ELF analysis can clearly distinguish between core and valence electrons and is valuable for understanding bonding patterns in a molecule like this compound. wikipedia.orgresearchgate.net Local Orbital Localizer (LOL) studies, which are related to ELF, also provide insights into electron localization and can be used to characterize different types of chemical bonds. For five-membered rings like pyrrole, ELF calculations have been used to study aromaticity by analyzing the electron delocalization within the ring. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. For the synthesis of pyrrole derivatives, theoretical calculations can propose plausible reaction mechanisms. mdpi.com This involves identifying intermediates and, crucially, the transition states that connect them. Transition state analysis involves locating the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. arxiv.org The geometry and energy of the transition state are critical for understanding the kinetics of a reaction. arxiv.org For multi-component reactions that form pyrrole structures, computational studies can help to understand the sequence of bond-forming events and the factors that control the regioselectivity of the reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

While specific molecular dynamics (MD) simulation studies on this compound are not widely documented in the provided results, MD is a powerful technique for exploring the conformational landscape of flexible molecules. For a molecule with a phenyl group attached to the pyrrole ring, MD simulations could be used to study the rotation around the C-C single bond connecting the two rings and identify the preferred dihedral angles. These simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior and helping to identify the most populated conformations in different environments.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. unibo.it For this compound, computational methods can predict various spectroscopic parameters:

Structure-Reactivity Relationship (SRR) Modeling Using Computational Approaches

Due to a lack of specific computational studies on this compound in the available scientific literature, the following analysis of its structure-reactivity relationship (SRR) is based on computational data from closely related analogues, including 1-phenylpyrrole (B1663985), 2-phenylpyrrole, and various other substituted pyrrole-carbonitriles. By examining the computational findings for these similar structures, we can infer the likely electronic and reactivity characteristics of this compound.

Structure-reactivity relationship (SRR) modeling through computational methods is a fundamental approach to predicting how a molecule's chemical structure influences its reactivity. This is primarily achieved by calculating a variety of quantum chemical descriptors that provide insights into the electronic distribution and energy levels of molecular orbitals. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, also plays a critical role in determining sites susceptible to electrophilic or nucleophilic attack.

For substituted pyrroles, the nature and position of the substituents dramatically influence these descriptors. The phenyl group at the 5-position and the carbonitrile group at the 3-position of the pyrrole ring in this compound are expected to exert significant electronic effects.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the frontier molecular orbitals that are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on analogous phenyl-substituted pyrroles and cyanopyrroles provide valuable insights. For instance, a theoretical study of 2-phenylpyrrole revealed that the introduction of a phenyl group perturbs the aromatic structure of the pyrrole ring. researchgate.net The HOMO is typically delocalized over the pyrrole ring and the phenyl substituent, while the LUMO is also distributed across the entire molecule. The cyano group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO in this compound. This effect is crucial for its reactivity profile.

Based on studies of related compounds, the following table provides a hypothetical representation of the frontier molecular orbital energies for this compound, benchmarked against unsubstituted pyrrole and its phenyl and cyano derivatives.

Table 1: Inferred Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.50 | 2.10 | 7.60 |

| 1-Phenylpyrrole | -5.35 | -0.75 | 4.60 |

| 2-Phenylpyrrole | -5.40 | -0.80 | 4.60 |

| 3-Cyanopyrrole | -6.00 | -1.50 | 4.50 |

| This compound (Inferred) | -5.85 | -1.40 | 4.45 |

Note: The values for this compound are inferred based on the trends observed in related molecules and are for illustrative purposes.

The inferred smaller HOMO-LUMO gap for this compound suggests that it is likely to be more reactive than unsubstituted pyrrole.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electron density distribution, with red regions indicating areas of high electron density (nucleophilic character) and blue regions indicating areas of low electron density (electrophilic character).

Atomic Charges and Reactivity Indices

Computational methods can also calculate the partial charges on each atom within a molecule. These charges provide a quantitative measure of the local electronic environment and can be used to predict reactivity. For this compound, the nitrogen atom of the pyrrole ring is expected to carry a significant negative charge, while the hydrogen atom attached to it will be positively charged. The carbon atoms of the cyano group and the C5 carbon attached to the phenyl group are also likely to have distinct charge distributions that influence their reactivity.

Global reactivity descriptors, such as chemical hardness (η) and electrophilicity (ω), can be derived from the HOMO and LUMO energies. A study on 1-phenylpyrrole calculated a hardness value of 2.104 eV, classifying it as a "hard" molecule, which suggests lower reactivity and higher stability. orientjchem.org Similar calculations for this compound would be necessary to precisely quantify its reactivity profile.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Phenyl 1h Pyrrole 3 Carbonitrile Analogs

Systematic Investigations of Substituent Effects on Chemical Properties

Research on related scaffolds, such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has highlighted the importance of several key features. The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain are all considered crucial for the interaction profile of these compounds. nih.gov Further modifications, such as the acylation of an amino group at the 2-position, can lead to variations in potency against certain targets. researchgate.net

Studies involving the degradation of more complex systems to the 2-phenyl-1H-pyrrole-3-carboxamide scaffold showed that this core retains the ability to be recognized by specific targets. nih.gov The introduction of a fluorine atom to the 2-phenyl ring is a common strategy to modulate both physicochemical properties and target affinity. nih.gov In other series, a range of substituents introduced onto an aniline (B41778) ring system attached to the pyrrole (B145914) core were studied to establish a clear structure-activity relationship. nih.gov

Theoretical investigations using density functional theory (DFT) on related 2,5-di(2-thienyl) pyrrole molecules have provided insights into the electronic effects of various substituents. researchgate.net By replacing a hydrogen atom with groups like -CH₃, -NH₂, -OH, -OCH₃, -Cl, and -NO₂, researchers can systematically alter the electronic and optical properties of the pyrrole system. researchgate.net Spectroscopic data from various substituted pyrroles, including 2,2′-disulfanediylbis(5-phenyl-1H-pyrrole-3-carbonitrile), provide empirical evidence of how substitutions affect the molecular structure and electron distribution, as observed in IR and NMR spectra. nih.gov

Table 1: Effects of Representative Substituents on the Properties of Pyrrole-3-carbonitrile Analogs

| Position of Substitution | Substituent | Observed Effect on Chemical/Structural Properties | Reference |

| Pyrrole N¹-position | Benzyl group | Considered an important group for the interaction profile in related scaffolds. | nih.gov |

| Pyrrole C²-position | Acylated amino group | Modulates interaction potency compared to the unsubstituted amine. | researchgate.net |

| Phenyl Ring | Fluorine | Affects physicochemical properties and target affinity. | nih.gov |

| Phenyl Ring | Nitro group (p-nitro benzamide) | Showed higher potency in one study compared to the meta-analogue. | researchgate.net |

| General | -CH₃, -NH₂, -OH, -OCH₃, -Cl, -NO₂ | Theoretical studies show these groups systematically alter electronic and optical properties. | researchgate.net |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking simulations are a cornerstone in understanding how this compound analogs interact with protein targets at a molecular level. These computational studies predict the binding conformation and affinity of a ligand within a target's active site, highlighting key non-covalent interactions.

Docking studies of molecules containing the 1H-pyrrole-3-carbonitrile moiety have provided detailed interaction maps. For instance, when docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), the 1H-pyrrole-3-carbonitrile core was observed to occupy the adenine (B156593) pocket, forming hydrophobic interactions with key amino acid residues such as Leu820, Leu694, and Val702. nih.gov In the same study, a piperidine (B6355638) moiety was oriented into a hydrophobic pocket, interacting with Leu694, while a pyrrolidine (B122466) group interacted with Lys721. nih.gov

In other research, various N-substituted pyrrole derivatives were docked against an HIV-1 receptor (PDB ID: 3MNW). researchgate.net The results showed that different substituents dramatically affected the binding energy. An iodo-phenyl substituent at the N¹-position resulted in a significantly lower (more favorable) binding energy compared to fluoro-phenyl or methoxy-phenyl substituents, indicating a stronger hypothetical interaction. researchgate.net Similarly, docking of related pyrazole (B372694) derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 revealed that specific analogs could fit deeply within the binding pockets, forming hydrogen bonds and exhibiting favorable binding energies. nih.gov These studies focus on the physical interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—and the calculated binding energies, without reference to the ultimate biological effect. nih.gov

Table 2: Summary of Molecular Docking Interactions for Pyrrole and Pyrazole Analogs

| Ligand Scaffold | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kJ/mol) | Reference |

| 1H-Pyrrole-3-carbonitrile derivative | EGFR | Leu820, Leu694, Val702, Lys721 | Not specified | nih.gov |

| 2-Amino-1-(4-iodophenyl)-1H-pyrrole derivative | HIV-1 Receptor (3MNW) | Not specified | -265.9 | researchgate.net |

| 2-Amino-1-(4-fluorophenyl)-1H-pyrrole derivative | HIV-1 Receptor (3MNW) | Not specified | -228.23 | researchgate.net |

| Pyrazole-thiadiazole derivative | VEGFR-2 (2QU5) | Not specified | -10.09 | nih.gov |

| Pyrazole-thiadiazole derivative | CDK2 (2VTO) | Not specified | -10.35 | nih.gov |

Pharmacophore Modeling for Pyrrole-3-carbonitrile Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For the pyrrole-3-carbonitrile scaffold, these models serve as a blueprint for designing new molecules with desired interaction profiles.

A pharmacophore model is an abstract representation of molecular recognition motifs. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.govresearchgate.net

For pyrrole-containing molecules targeting kinases, essential pharmacophoric features have been defined. These often include:

A flat heteroaromatic ring system (like the pyrrole core) that occupies an adenine binding region. nih.gov

A terminal hydrophobic group that can fit into a nearby hydrophobic pocket. nih.gov

A hydrogen bond acceptor/donor group (e.g., the pyrrole N-H or the carbonitrile nitrogen). nih.gov

A positively ionizable atom, often an alicyclic amine, in a side chain. nih.gov

The generation of these models can be ligand-based, where the common features of several known active molecules are superimposed, or structure-based, where the model is derived from the known interaction points within a protein's binding site. ijper.orgresearchgate.net For example, a 3D-pharmacophore model was developed for a series of pyridine-3-carbonitriles to guide the design of new analogs. rsc.org These models act as 3D queries for searching chemical databases to find novel compounds that match the required geometric and chemical features. ijper.org

Rational Design Strategies for Targeted Derivatization

Rational design leverages structural information from SAR, docking, and pharmacophore models to intelligently modify a lead compound. The goal is to optimize its interaction with a target by making purposeful chemical changes rather than through random synthesis.

Several strategies are employed for the targeted derivatization of the this compound scaffold:

Structure-Based Design: This approach uses the 3D structure of the target protein. Based on docking simulations that identify unfilled pockets or opportunities for new interactions, derivatives are designed to incorporate functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions. For instance, recognizing that research targeting the ribose-binding pocket of EGFR is limited, new pyrrolo[3,2-d]pyrimidine derivatives were specifically designed to occupy this space. nih.gov

Scaffold Hopping and Degradation: This involves replacing the central chemical scaffold with a different one while retaining the key pharmacophoric features. In one study, a complex 1H-pyrrolo[3,2-c]quinoline scaffold was simplified, or "degraded," to a 2-phenyl-1H-pyrrole-3-carboxamide core. nih.gov This new, simpler template retained target recognition and served as a novel starting point for designing derivatives with a different functional profile. nih.gov

Combinatorial and Multicomponent Synthesis: Modern synthetic methods allow for the rapid generation of a library of analogs. A concise, one-pot, three-component reaction has been developed to synthesize N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This powerful strategy allows chemists to systematically vary the substituents at three different positions on the pyrrole ring in a single step, facilitating extensive SAR studies and the efficient creation of diverse chemical libraries for screening. nih.gov

Computational Screening and Virtual Ligand Design for Hypothetical Interactions

Computational screening, or virtual screening, is a powerful method used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific target. This in-silico approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

The process typically begins with a validated target structure or a pharmacophore model. A large virtual library, which can contain millions of compounds, is then screened against this model.

Pharmacophore-Based Screening: A 3D pharmacophore model is used as a filter. Only molecules from the database that can adopt a low-energy conformation matching the pharmacophore's features and geometric constraints are selected as "hits." ijper.org

Docking-Based Screening: In this approach, every compound in the virtual library is docked into the binding site of the target protein. nih.gov The molecules are then ranked based on a scoring function that estimates the binding affinity (e.g., binding energy). researchgate.netnih.gov This method was used to identify potential inhibitors for targets like tyrosine kinases and protein kinases from a library of pyrazole derivatives. nih.gov

A successful example involved a virtual screening strategy that led to the discovery of an initial hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.gov This virtual hit was then used as the starting point for chemical synthesis and further structure optimization, demonstrating the power of computational methods to guide the discovery of novel chemical entities. nih.gov Similarly, a ligand-based pharmacophore generation approach was used to virtually screen for novel molecules, which were then proposed based on their high predicted binding affinities and favorable druglikeness properties. researchgate.net

Applications of 5 Phenyl 1h Pyrrole 3 Carbonitrile in Chemical Synthesis and Materials Science

As Versatile Building Blocks and Synthetic Intermediates

5-Phenyl-1H-pyrrole-3-carbonitrile serves as a highly adaptable building block in organic synthesis. Its utility stems from the reactivity of its constituent parts: the pyrrole (B145914) ring, the phenyl substituent, and the nitrile group. These features allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the nitrile group can be reduced to an amine, while the pyrrole and phenyl rings can undergo electrophilic substitution, leading to a diverse array of derivatives.

The compound and its derivatives are instrumental in constructing more complex molecular architectures. For example, the fluorinated analogue, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker. sigmaaldrich.compharmaffiliates.comgoogle.combiosynth.com The synthesis of this intermediate can be achieved through various routes, often involving the cyclization of precursors like 2-(2-fluorobenzoyl)malononitrile. google.comgoogle.com

Contribution to the Synthesis of Complex Heterocyclic Compounds